Zalunfiban

Description

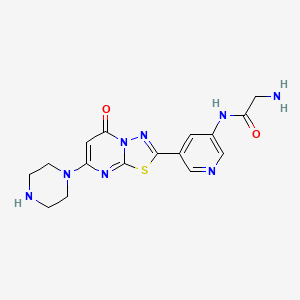

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVKZVGAALCRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448313-27-6 | |

| Record name | Zalunfiban [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALUNFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zalunfiban's Mechanism of Action on the αIIbβ3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zalunfiban (formerly RUC-4) is a next-generation, small-molecule glycoprotein IIb/IIIa (GP IIb/IIIa or αIIbβ3) receptor antagonist designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2] Its unique mechanism of action offers potent antiplatelet effects with a favorable safety profile, particularly concerning the risk of thrombocytopenia. This technical guide provides an in-depth analysis of this compound's interaction with the αIIbβ3 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action at the αIIbβ3 Receptor

This compound exerts its antiplatelet effect by directly inhibiting the αIIbβ3 integrin receptor, the final common pathway for platelet aggregation.[1] Unlike other antagonists, its action is characterized by a unique molecular interaction that stabilizes the receptor in an inactive state without inducing significant conformational changes that can lead to adverse effects.

Binding to the Receptor and Displacement of Mg2+ at the MIDAS

At the molecular level, this compound binds to the αIIbβ3 receptor and displaces the magnesium ion (Mg2+) from the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit. This action is critical as the MIDAS Mg2+ is essential for the binding of natural ligands like fibrinogen and von Willebrand factor. By disrupting this key interaction, this compound effectively locks the receptor in an inactive conformation, preventing the conformational changes necessary for ligand binding and subsequent platelet aggregation.

Absence of Major Conformational Changes and Reduced Risk of Thrombocytopenia

A distinguishing feature of this compound is its ability to inhibit the αIIbβ3 receptor without inducing the major conformational changes that are often associated with other GPIIb/IIIa inhibitors.[1] This is significant because such conformational changes can expose neoepitopes on the receptor, which may be recognized by pre-existing or treatment-induced antibodies, leading to immune-mediated thrombocytopenia.[1] Preclinical studies have shown that this compound does not prime the receptor to bind fibrinogen or induce changes in the β3 subunit that are recognized by conformation-specific monoclonal antibodies. This unique characteristic is believed to contribute to its lower risk of causing thrombocytopenia compared to earlier-generation GPIIb/IIIa antagonists.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity and pharmacokinetics based on available preclinical and clinical data.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Parameter | Agonist | Anticoagulant | Value (nM) | Species | Reference |

| IC50 | ADP | Citrate | 40 ± 9 | Human | |

| IC50 | ADP | Citrate (Aspirin-treated) | 37 ± 5 | Human | |

| IC50 | ADP | PPACK | 102 ± 22 | Human | |

| IC50 | TRAP | Citrate | 66 ± 25 | Human | |

| IC50 | TRAP | PPACK | 122 ± 17 | Human |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Route of Administration | Species/Population | Reference |

| Time to Maximal Effect | ~15 minutes | Subcutaneous | STEMI Patients | |

| Half-life (T1/2) | 0.28 - 0.56 hours | Intramuscular/Subcutaneous | Non-human Primates | |

| Duration of Action | Platelet function returns to baseline within ~4 hours | Subcutaneous | STEMI Patients |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Light Transmission Aggregometry (LTA) for IC50 Determination

Light Transmission Aggregometry is the gold standard for assessing platelet function and was used to determine the IC50 of this compound.

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% trisodium citrate or PPACK).

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes) and is used to set the 100% aggregation baseline.

-

-

Aggregation Assay:

-

PRP is placed in a cuvette with a magnetic stir bar in the aggregometer and warmed to 37°C.

-

A baseline light transmission is established.

-

Varying concentrations of this compound or a vehicle control are added to the PRP and incubated for a specified time.

-

A platelet agonist, such as Adenosine Diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP), is added to induce aggregation.

-

The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the maximal platelet aggregation, is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

VerifyNow Assay for Pharmacodynamic Assessment

The VerifyNow system is a point-of-care assay used to measure platelet reactivity and was employed in clinical studies to assess the pharmacodynamic effects of this compound in patients.

-

Principle: The assay uses a cartridge containing microbeads coated with fibrinogen. When whole blood is added, activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured by an increase in light transmission. The cartridge also contains a platelet agonist.

-

Procedure:

-

A whole blood sample is collected from the patient.

-

The blood is added to the VerifyNow assay cartridge. The iso-TRAP channel is used to assess the effect of GPIIb/IIIa inhibitors.

-

The instrument automatically mixes the blood with the agonist and measures the rate and extent of platelet aggregation.

-

-

Data Output: The results are reported in P2Y12 Reaction Units (PRU) for the P2Y12 channel or as percentage of inhibition for the GP IIb/IIIa channel, providing a measure of platelet function. In the CELEBRATE trial's phase 2a study, the iso-TRAP channel of the VerifyNow P2Y12 assay was used to assess the pharmacodynamic effects of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

References

Preclinical Pharmacology of Novel Glycoprotein IIb/IIIa Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of novel Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, a critical class of antiplatelet agents. The document focuses on the core data, experimental protocols, and signaling pathways essential for the evaluation of these compounds in a research and drug development context.

Introduction: The Role of GPIIb/IIIa in Thrombosis

The platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3) is a key player in the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This process is crucial for hemostasis but can also lead to pathological thrombosis, a primary cause of cardiovascular events like myocardial infarction and stroke.

Novel GPIIb/IIIa inhibitors aim to provide potent and specific antiplatelet effects while minimizing the bleeding risks associated with earlier generations of these drugs. A significant advancement in this area is the development of inhibitors like RUC-4 (zalunfiban), which are designed for rapid, pre-hospital administration and do not induce the paradoxical platelet activation that has been a concern with some previous agents.[2] This guide will delve into the preclinical data and methodologies used to characterize such novel inhibitors.

Quantitative Preclinical Data of Novel GPIIb/IIIa Inhibitors

The preclinical evaluation of novel GPIIb/IIIa inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and safety profile. The following tables summarize key quantitative data for a representative novel inhibitor, RUC-4, and provide a comparative context with the historical oral inhibitor, lefradafiban.

Table 1: In Vitro Potency of Novel GPIIb/IIIa Inhibitors

| Compound | Assay | Agonist | IC50 | Reference |

| RUC-4 | Platelet Aggregation (human PRP, citrate) | ADP | 40 ± 9 nM | [3] |

| RUC-4 | Platelet Aggregation (human PRP, citrate) | TRAP | 66 ± 25 nM | [3] |

| RUC-4 | Platelet Aggregation (human PRP, PPACK) | ADP | 102 ± 22 nM | [3] |

| RUC-4 | Platelet Aggregation (human PRP, PPACK) | TRAP | 122 ± 17 nM | |

| Lefradafiban | Fibrinogen Receptor Occupancy | - | 85% at 45 mg TID |

Table 2: In Vivo Efficacy of Novel GPIIb/IIIa Inhibitors in Animal Models

| Compound | Animal Model | Efficacy Endpoint | Dose | Result | Reference |

| RUC-4 | Mouse | FeCl3-induced carotid artery thrombosis | Not specified | Prevention of thrombotic occlusion | |

| RUC-4 | Non-human primate | Inhibition of ADP-induced platelet aggregation | 1.93 and 3.86 mg/kg (IM) | >80% inhibition at 30 min |

Table 3: Pharmacokinetic Profile of Novel GPIIb/IIIa Inhibitors

| Compound | Animal Model | Administration Route | Tmax | T1/2 | Reference |

| RUC-4 | Non-human primate | IM | 5-15 min | 0.28 - 0.56 h | |

| RUC-4 | Non-human primate | SC | 5-15 min | 0.28 - 0.56 h |

Detailed Experimental Protocols

A thorough preclinical assessment of novel GPIIb/IIIa inhibitors relies on standardized and well-characterized experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a test compound to inhibit platelet aggregation in response to various agonists.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Carefully collect the upper PRP layer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add the test compound at various concentrations to the PRP and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

-

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of activation-dependent markers on the platelet surface.

Protocol:

-

Blood Collection and Preparation:

-

Collect whole blood into tubes containing an appropriate anticoagulant.

-

Aliquot the whole blood into microtiter wells or flow cytometry tubes.

-

-

Incubation with Inhibitor and Agonist:

-

Add the novel GPIIb/IIIa inhibitor at desired concentrations and incubate.

-

Stimulate the platelets with an agonist (e.g., ADP, TRAP).

-

-

Antibody Staining:

-

Add a cocktail of fluorescently labeled antibodies to the samples. Key antibodies include:

-

PAC-1: Binds specifically to the activated conformation of GPIIb/IIIa.

-

Anti-CD62P (P-selectin): A marker for alpha-granule secretion.

-

Anti-CD41/CD61: To identify the platelet population.

-

-

Incubate in the dark at room temperature.

-

-

Sample Fixation and Analysis:

-

Fix the samples with a solution like 1% paraformaldehyde.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Gate on the platelet population based on forward and side scatter characteristics and CD41/CD61 positivity.

-

Quantify the percentage of platelets positive for PAC-1 and CD62P in the presence and absence of the inhibitor.

-

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used model to assess the antithrombotic efficacy of a compound in vivo.

Protocol:

-

Animal Preparation:

-

Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

-

Induction of Thrombosis:

-

Place a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring of Blood Flow:

-

Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the injury site.

-

Record the time to complete vessel occlusion.

-

-

Drug Administration:

-

Administer the novel GPIIb/IIIa inhibitor via the desired route (e.g., intravenous, subcutaneous, or oral) at a specified time before the induction of thrombosis.

-

-

Data Analysis:

-

Compare the time to occlusion in the treated group with that in a vehicle-treated control group. A significant prolongation of the time to occlusion indicates antithrombotic efficacy.

-

In Vivo Tail Bleeding Time Assay

This assay evaluates the potential bleeding risk associated with an antithrombotic agent.

Protocol:

-

Animal Preparation:

-

Anesthetize a mouse.

-

Administer the test compound at the desired dose and route.

-

-

Tail Transection:

-

After a specified time, transect a small segment (e.g., 3 mm) of the distal tail with a sharp scalpel.

-

-

Bleeding Time Measurement:

-

Immediately immerse the tail in pre-warmed (37°C) saline.

-

Measure the time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds). The total time is recorded as the bleeding time.

-

-

Data Analysis:

-

Compare the bleeding time in the treated group to that in a vehicle-treated control group. A significant increase in bleeding time indicates a potential bleeding liability.

-

Visualization of Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the GPIIb/IIIa signaling pathway, a typical preclinical experimental workflow, and the logical relationships between different assays.

GPIIb/IIIa "Inside-Out" Signaling Pathway

Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.

Experimental Workflow for Preclinical Evaluation

References

Zalunfiban's Binding Affinity to Resting vs. Activated Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban (also known as RUC-4) is a next-generation, subcutaneously administered glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.[1][2][3] It is designed for rapid and potent antiplatelet therapy, particularly in the pre-hospital setting for conditions like ST-segment elevation myocardial infarction (STEMI).[4][5] A key differentiator of this compound is its unique mechanism of action; it stabilizes the GPIIb/IIIa receptor in its inactive conformation. This technical guide provides an in-depth analysis of this compound's binding affinity to resting versus activated platelets, complete with detailed experimental protocols and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the platelet integrin αIIbβ3 (GPIIb/IIIa) receptor. Unlike natural ligands and some other GPIIb/IIIa inhibitors that bind to the activated form of the receptor, this compound is specifically designed to lock the receptor in its inactive, bent conformation. It achieves this by displacing the Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) on the β3 subunit, which is crucial for ligand binding and the conformational change to the high-affinity state. This mechanism prevents the "inside-out" signaling that leads to platelet aggregation. By blocking the final common pathway of platelet aggregation, this compound effectively inhibits aggregation induced by all platelet activators, including thrombin, thromboxane A2, and ADP.

Quantitative Data on Binding Affinity

While specific dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values for this compound binding directly to isolated resting versus activated GPIIb/IIIa receptors are not extensively published, the general understanding for many GPIIb/IIIa antagonists is that they bind with comparable affinity to both states. This compound's mechanism of "locking" the inactive state suggests a high affinity for this conformation. The potent inhibition of agonist-induced platelet aggregation indicates its effectiveness once the activation process is initiated.

The following table summarizes the conceptual binding affinity and functional inhibition of this compound.

| Parameter | Resting Platelets (Inactive GPIIb/IIIa) | Activated Platelets (Activated GPIIb/IIIa) | Reference |

| Binding Affinity (Kd) | High (Locks inactive state) | Comparable to resting state | |

| Functional Outcome | Stabilization of inactive conformation, prevention of activation | Inhibition of fibrinogen binding and platelet aggregation | |

| IC50 (Platelet Aggregation) | Not applicable (prevents activation) | Potent inhibition (agonist-dependent) |

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound to GPIIb/IIIa receptors on both resting and activated platelets.

a. Preparation of Platelets:

-

Resting Platelets: Isolate platelets from whole blood by differential centrifugation. Maintain in a buffer containing prostacyclin (PGI2) to prevent activation.

-

Activated Platelets: Treat isolated platelets with a strong agonist such as thrombin or ADP to induce the conformational change of GPIIb/IIIa to the high-affinity state.

b. Binding Assay:

-

Incubate a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-tirofiban) with either resting or activated platelets.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After reaching equilibrium, separate bound from free radioligand by vacuum filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Flow Cytometry for Assessing Binding to Resting vs. Activated Platelets

This protocol uses flow cytometry to qualitatively and quantitatively assess the binding of this compound to platelets in their different conformational states.

a. Platelet Preparation and Staining:

-

Sample Preparation: Use whole blood or isolated platelets.

-

Resting Platelets: Maintain platelets in their resting state as described above.

-

Activated Platelets: Treat platelets with an agonist (e.g., ADP).

-

Staining:

-

Incubate resting and activated platelets with a fluorescently labeled form of this compound or with unlabeled this compound followed by a fluorescently labeled anti-Zalunfiban antibody.

-

To differentiate between resting and activated states, co-stain with a conformation-specific antibody, such as PAC-1, which specifically binds to the activated form of GPIIb/IIIa.

-

b. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Measure the fluorescence intensity of the this compound label and the PAC-1 antibody on both resting and activated platelet populations.

c. Data Interpretation:

-

Compare the binding of this compound (fluorescence intensity) to resting (PAC-1 negative) and activated (PAC-1 positive) platelets.

Visualizations

Signaling Pathway of GPIIb/IIIa Activation

Caption: GPIIb/IIIa inside-out signaling pathway and this compound's mechanism.

Experimental Workflow for Binding Affinity Assay

Caption: Workflow for determining this compound's binding affinity.

Conclusion

This compound represents a significant advancement in antiplatelet therapy due to its unique mechanism of stabilizing the inactive conformation of the GPIIb/IIIa receptor. This approach effectively prevents platelet aggregation triggered by any agonist. While direct comparative quantitative data for its binding to resting versus activated platelets is limited, its mechanism implies a high affinity for the inactive state. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the binding characteristics of this compound and similar GPIIb/IIIa inhibitors.

References

- 1. celecor.com [celecor.com]

- 2. celecor.com [celecor.com]

- 3. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diagramresearch.com [diagramresearch.com]

The Structure-Activity Relationship of Zalunfiban Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Zalunfiban and its congeners. This compound (formerly RUC-4) is a potent, second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor, designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2][3][4] This document details the evolution of these compounds, their mechanism of action, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Evolution from RUC-1 to this compound (RUC-4)

The development of this compound represents a targeted effort to create a glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor with a rapid onset of action, high potency, and a short duration of effect, making it suitable for emergency use.[5] The journey began with the identification of RUC-1 in a high-throughput screen. Subsequent structure-based drug design led to the synthesis of more potent congeners, including RUC-2 and ultimately this compound (RUC-4).

A pivotal improvement in the development of this compound was the enhancement of its aqueous solubility, a critical factor for its intended subcutaneous administration via an auto-injector. While RUC-2 showed significantly increased potency compared to its predecessor, its low solubility limited its clinical utility. The modification of the benzene ring in RUC-2 to a pyridine ring in this compound (RUC-4) not only maintained high potency but also dramatically increased its solubility.

Mechanism of Action: Targeting the Platelet GPIIb/IIIa Receptor

This compound and its congeners exert their antiplatelet effect by binding to the GPIIb/IIIa receptor on the surface of platelets. This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. Unlike many other GPIIb/IIIa inhibitors that mimic the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen and coordinate with the magnesium ion (Mg2+) at the receptor's Metal Ion-Dependent Adhesion Site (MIDAS), this compound and its precursors have a unique mechanism. They do not possess a carboxyl group analogous to the aspartate in the RGD sequence and are thought to displace the Mg2+ ion, thereby locking the receptor in an inactive conformation. This prevents the binding of fibrinogen and subsequent platelet aggregation induced by various agonists such as ADP and thrombin.

Structure-Activity Relationship Data

The progression from RUC-2 to this compound (RUC-4) highlights a key structure-activity relationship focused on improving potency and aqueous solubility. The introduction of a nitrogen atom in the aromatic ring to form a pyridine derivative was the critical modification that led to the superior profile of this compound.

| Compound | Chemical Structure | IC50 for ADP-induced Platelet Aggregation | Aqueous Solubility (neutral pH) |

| RUC-2 | 2-amino-N-(4-(5-oxo-7-(piperazin-1-yl)-5H-thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl)acetamide | ~20% less potent than RUC-4 | Very low |

| This compound (RUC-4) | 2-amino-N-(5-(5-oxo-7-(piperazin-1-yl)-5H-thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-2-yl)acetamide | More potent than RUC-2 | >500-fold higher than RUC-2 (60-80 mg/mL) |

Experimental Protocols

The evaluation of this compound and its congeners involves a series of in vitro and in vivo experiments to determine their pharmacodynamic and pharmacokinetic profiles.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay is fundamental for determining the potency of GPIIb/IIIa inhibitors.

Objective: To measure the ability of a compound to inhibit platelet aggregation induced by a specific agonist.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant, typically 3.2% trisodium citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150 x g) to separate the platelet-rich plasma from red and white blood cells.

-

Incubation with Inhibitor: Aliquots of PRP are incubated with varying concentrations of the test compound (e.g., this compound congeners) or a vehicle control for a specified period.

-

Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a known agonist, such as adenosine diphosphate (ADP) or thrombin receptor-activating peptide (TRAP).

-

Measurement: The change in light transmission through the PRP sample is measured over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of platelet aggregation is quantified, and the concentration of the inhibitor that produces 50% inhibition (IC50) is calculated from the dose-response curve.

Receptor Binding Assay (Flow Cytometry)

This assay is used to assess the binding of the inhibitor to the GPIIb/IIIa receptor on the platelet surface.

Objective: To quantify the occupancy of the GPIIb/IIIa receptor by the test compound.

Methodology:

-

Sample Preparation: Whole blood or PRP is incubated with the test compound at various concentrations.

-

Antibody Staining: A fluorescently labeled monoclonal antibody that specifically binds to the GPIIb/IIIa receptor is added to the samples.

-

Incubation: The samples are incubated to allow the antibody to bind to the receptors that are not occupied by the test compound.

-

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to measure the fluorescence intensity of individual platelets. A decrease in fluorescence intensity compared to the control indicates displacement of the antibody by the test compound, thus quantifying receptor occupancy.

Experimental and Developmental Workflow

The discovery and development of novel GPIIb/IIIa inhibitors like this compound follow a structured workflow, from initial screening to clinical evaluation.

Conclusion

The development of this compound from its initial lead compound, RUC-1, exemplifies a successful structure-activity relationship-driven drug design program. The key structural modification of introducing a pyridine ring in this compound (RUC-4) addressed the critical issue of aqueous solubility while maintaining high inhibitory potency against the GPIIb/IIIa receptor. This has resulted in a promising drug candidate for the acute treatment of STEMI, with a profile tailored for pre-hospital administration. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel antiplatelet therapies.

References

- 1. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CEL-02 - Diagram Research [diagramresearch.com]

- 3. diagramresearch.com [diagramresearch.com]

- 4. Prehospital treatment with this compound (RUC-4) in patients with ST- elevation myocardial infarction undergoing primary percutaneous coronary intervention: Rationale and design of the CELEBRATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. celecor.com [celecor.com]

An In-depth Analysis of Zalunfiban's Non-activating Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalunfiban (formerly RUC-4) is a second-generation, small-molecule glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid, pre-hospital treatment of ST-segment elevation myocardial infarction (STEMI).[1][2] A key feature distinguishing this compound from earlier GPIIb/IIIa antagonists is its unique non-activating mechanism of action. This guide provides a detailed technical analysis of these properties, focusing on the molecular interactions, signaling pathways, and experimental validation that underscore its innovative design. Central to its non-activating character is its ability to lock the GPIIb/IIIa receptor in an inactive conformation, which may reduce the risk of drug-induced thrombocytopenia, a significant side effect of previous agents in this class.[3][4]

Molecular Mechanism of Non-Activation

The cornerstone of this compound's non-activating profile lies in its distinct interaction with the GPIIb/IIIa receptor. Unlike first-generation small-molecule inhibitors such as eptifibatide and tirofiban, which mimic natural ligands and induce a high-affinity, activated state in the receptor, this compound functions by a different principle.[3]

This compound displaces the Mg2+ ion at the metal ion-dependent adhesion site (MIDAS) of the β3 integrin subunit. This action prevents the conformational changes necessary for the receptor to transition to a high-affinity state for its ligands, such as fibrinogen. By locking the receptor in its inactive conformation, this compound effectively inhibits the final common pathway of platelet aggregation without priming the receptor or exposing neoepitopes that can be targets for antibodies. This mechanism is believed to be responsible for the observed lack of drug-induced thrombocytopenia in clinical studies.

Signaling Pathway: Prevention of "Inside-Out" and "Outside-In" Signaling

The GPIIb/IIIa receptor facilitates bidirectional signaling critical for platelet thrombus formation. "Inside-out" signaling, initiated by platelet agonists like ADP or thrombin, converts the receptor from a low-affinity to a high-affinity state for fibrinogen. Subsequent fibrinogen binding and receptor clustering trigger "outside-in" signaling, leading to platelet spreading, granule secretion, and clot retraction. This compound, by preventing the initial conformational activation of the receptor, effectively blocks both of these signaling cascades at their origin.

Quantitative Data on this compound's Potency

Preclinical and early-phase clinical studies have quantified the inhibitory effects of this compound (RUC-4) on platelet function. The following tables summarize key findings.

Table 1: In Vitro Potency of this compound (RUC-4) in Human Platelet-Rich Plasma

| Agonist | Anticoagulant | IC50 (nM) | Reference |

| ADP (5 µM) | Citrate | 40 ± 9 | |

| ADP (5 µM) | Citrate (with Aspirin) | 37 ± 5 | |

| TRAP (20 µM) | Citrate | 66 ± 25 | |

| ADP | PPACK | 102 ± 22 | |

| TRAP | PPACK | 122 ± 17 | |

| IC50: Half-maximal inhibitory concentration. TRAP: Thrombin Receptor Activating Peptide. PPACK: D-phenylalanyl-prolyl-arginyl chloromethyl ketone. |

Table 2: Pharmacodynamic Profile of Subcutaneous this compound in Humans

| Study Population | Dose (mg/kg) | Time to ≥80% Inhibition of Platelet Aggregation (IPA) | Duration of >50% IPA | Reference |

| Healthy Volunteers | 0.075 | < 15 minutes | ~90-120 minutes | |

| Stable CAD Patients | 0.075 | < 15 minutes | Not specified | |

| STEMI Patients | 0.075 - 0.110 | < 15 minutes | ~89-112 minutes | |

| CAD: Coronary Artery Disease. STEMI: ST-segment elevation myocardial infarction. |

Key Experimental Protocols

The non-activating properties and inhibitory potency of this compound have been characterized using standard hematological assays. Detailed methodologies are provided below.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

-

PRP Preparation: The blood is centrifuged at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

-

Sample Preparation: 225 µL of PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.

-

Inhibitor Incubation: A small volume (e.g., 2 µL) of this compound at various concentrations is added to the PRP and incubated for a specified time (e.g., 20 minutes) at room temperature.

-

Aggregation Induction: 25 µL of a platelet agonist (e.g., 50 µM ADP for a final concentration of 5 µM) is added to initiate aggregation.

-

Data Acquisition: The change in light transmission is recorded for 3-10 minutes. The percentage of aggregation is calculated relative to the PPP control. The percentage inhibition is determined by comparing the aggregation in the presence of this compound to a vehicle control.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

This assay assesses the extent to which this compound physically occupies the GPIIb/IIIa receptor, preventing the binding of activation-specific antibodies like PAC-1.

Objective: To correlate this compound concentration with GPIIb/IIIa receptor blockade.

Methodology:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant such as PPACK.

-

Sample Preparation: 25 µL of whole blood is incubated for 5 minutes at room temperature with various concentrations of this compound.

-

Activation and Staining: A fluorescently-labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., FITC-labeled PAC-1, final concentration 6.25 µg/mL) is added to the mixture.

-

Agonist Stimulation: A platelet agonist (e.g., 20 µM ADP) is added, and the mixture is incubated for 30 minutes at room temperature.

-

Data Acquisition: The fluorescence of individual platelets is analyzed using a flow cytometer. Platelets are identified by their forward and side scatter properties or by co-staining with a platelet-specific marker.

-

Analysis: The reduction in PAC-1 binding in the presence of this compound indicates the percentage of receptor blockade.

Conclusion

This compound's non-activating properties are a direct result of its novel mechanism of action, which stabilizes the GPIIb/IIIa receptor in an inactive state. This prevents the conformational changes that lead to ligand binding, downstream signaling, and the potential for immunogenic responses. Extensive preclinical and clinical data have validated this mechanism, demonstrating potent, rapid, and reversible platelet inhibition without evidence of inducing platelet activation or significant thrombocytopenia. These characteristics position this compound as a promising agent for the acute, pre-hospital management of STEMI, addressing a critical unmet need in cardiovascular medicine.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. celecor.com [celecor.com]

- 3. First Human Use of RUC‐4: A Nonactivating Second‐Generation Small‐Molecule Platelet Glycoprotein IIb/IIIa (Integrin αIIbβ3) Inhibitor Designed for Subcutaneous Point‐of‐Care Treatment of ST‐Segment–Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Zalunfiban for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is an investigational antiplatelet agent belonging to the class of glycoprotein IIb/IIIa inhibitors.[1] It is under development for the emergency pre-hospital treatment of ST-elevation myocardial infarction (STEMI).[1] this compound's mechanism of action involves the inhibition of the platelet integrin αIIbβ3, a critical receptor in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[3]thiadiazolo[3,2-a]pyrimidin-2-yl)-3-pyridinyl]acetamide | PubChem |

| Synonyms | RUC-4, Disaggpro | |

| Molecular Formula | C₁₆H₁₈N₈O₂S | |

| Molecular Weight | 386.43 g/mol | |

| CAS Number | 1448313-27-6 | MedChemExpress |

Physical and Pharmacokinetic Properties

| Property | Value | Source |

| Physical State | Solid | N/A |

| Melting Point | Data not publicly available | N/A |

| Aqueous Solubility | 60-80 mg/mL | |

| logP (predicted) | -1.2 | PubChem |

| pKa | Data not publicly available | N/A |

| Half-life | Approximately 1 to 2 hours |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by acting as a direct antagonist of the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to platelet aggregation and thrombus formation. This compound binds to the receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists such as ADP, thrombin, and collagen.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds are essential for reproducible research. Below are generalized methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in mg/mL or mol/L at the specified temperature and pH.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C/minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of logP (Shake-Flask Method)

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion

References

Zalunfiban's Effect on Fibrinogen Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zalunfiban (also known as RUC-4) is a second-generation, small-molecule inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] It is designed for rapid, subcutaneous administration to provide potent antiplatelet effects in the acute setting of thrombotic events, such as ST-segment elevation myocardial infarction (STEMI).[2][3] this compound's unique mechanism of action involves locking the GPIIb/IIIa receptor in an inactive conformation, thereby preventing the binding of fibrinogen and subsequent platelet aggregation.[1] This guide provides a comprehensive overview of the available data on this compound's effects on fibrinogen binding, including its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for relevant assays.

Mechanism of Action: Inhibition of the Final Common Pathway of Platelet Aggregation

Platelet aggregation is a critical step in the formation of a thrombus. Various agonists, including adenosine diphosphate (ADP), thrombin, and thromboxane A2, can activate platelets, leading to a conformational change in the GPIIb/IIIa receptor.[2] This activation increases the receptor's affinity for its primary ligand, fibrinogen. A single fibrinogen molecule can then bridge two adjacent platelets by binding to their activated GPIIb/IIIa receptors, leading to the formation of a platelet aggregate.

This compound, as a GPIIb/IIIa inhibitor, blocks this final common pathway of platelet aggregation. Unlike first-generation small-molecule inhibitors that mimic the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen and can sometimes induce a partially active receptor conformation, this compound has a distinct mechanism. It displaces the essential Mg2+ ion from the metal ion-dependent adhesion site (MIDAS) within the β3 subunit of the GPIIb/IIIa receptor. This action locks the receptor in its inactive, low-affinity state, effectively preventing fibrinogen from binding and thus inhibiting platelet aggregation induced by any agonist.

A key characteristic of this compound is that it does not "prime" the GPIIb/IIIa receptor. Priming refers to the induction of a conformational state that, while blocking aggregation, can paradoxically increase the binding of fibrinogen. Studies have shown that this compound does not induce such conformational changes, which may contribute to a lower risk of thrombocytopenia compared to some other GPIIb/IIIa inhibitors.

Quantitative Data on this compound's Inhibitory Potency

Direct fibrinogen binding kinetics data, such as the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D), for this compound's interaction with the GPIIb/IIIa receptor are not publicly available in the peer-reviewed literature. However, the functional potency of this compound has been quantified by its half-maximal inhibitory concentration (IC_50) for platelet aggregation induced by various agonists.

| Parameter | Agonist | Anticoagulant | Value (nM) | Reference |

| IC_50 | ADP | Citrate | 40 ± 9 | |

| IC_50 | ADP (in aspirin-treated platelets) | Citrate | 37 ± 5 | |

| IC_50 | TRAP | Citrate | 66 ± 25 | |

| IC_50 | TRAP | PPACK | 122 ± 17 |

TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone.

These IC_50 values demonstrate that this compound is a potent inhibitor of platelet aggregation in the nanomolar range. Preclinical studies have established a close relationship between GPIIb/IIIa receptor blockade and the inhibition of platelet aggregation, with aggregation being nearly completely inhibited at receptor blockade levels exceeding 80%.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the functional effect of platelet inhibitors.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate or PPACK).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 g for 10 minutes) to separate the PRP from red and white blood cells.

-

Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Aggregation Measurement: The PRP samples are placed in a light transmission aggregometer. A baseline light transmission is established. A platelet agonist, such as ADP (e.g., 20 µM) or TRAP (e.g., 20 µM), is added to induce aggregation. As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified by the maximum change in light transmission. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC_50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fibrinogen Binding Assay (Flow Cytometry)

This assay directly assesses the ability of this compound to prevent fibrinogen from binding to the GPIIb/IIIa receptor on platelets.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from whole blood to remove plasma proteins.

-

Incubation with Inhibitor: Platelets are incubated with this compound, a comparator inhibitor (e.g., eptifibatide), or a vehicle control for a defined period (e.g., 20 minutes).

-

Fixation and Quenching: The platelets are then fixed with paraformaldehyde (e.g., 1%) to preserve their state, and the fixation reaction is quenched with glycine.

-

Washing: The fixed platelets are washed to remove the fixative and any unbound inhibitor.

-

Incubation with Labeled Fibrinogen: The platelets are incubated with a fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-conjugated fibrinogen) in the presence of Ca2+ and Mg2+.

-

Final Wash and Analysis: After incubation, the platelets are washed again to remove any unbound fluorescent fibrinogen. The fluorescence intensity of the individual platelets is then measured using a flow cytometer. A decrease in fluorescence intensity in the presence of an inhibitor indicates reduced fibrinogen binding.

Conclusion

This compound is a potent, second-generation GPIIb/IIIa inhibitor with a unique mechanism of action that involves locking the receptor in an inactive state by displacing Mg2+ from the MIDAS. While specific binding kinetics (k_on, k_off, K_D) are not publicly available, its functional potency is well-characterized by IC_50 values in the nanomolar range for the inhibition of platelet aggregation. The experimental protocols described herein provide a framework for assessing the antiplatelet effects of this compound and similar compounds. The unique non-priming mechanism of this compound may offer a favorable safety profile, which is being evaluated in ongoing clinical trials. This guide provides a foundational understanding of this compound's interaction with the GPIIb/IIIa receptor and its impact on fibrinogen binding for researchers and professionals in the field of antithrombotic drug development.

References

- 1. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. structure-guided-design-of-a-high-affinity-platelet-integrin-iib-3-receptor-antagonist-that-disrupts-mg-2-binding-to-the-midas - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Zalunfiban Dose-Response in Murine Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the dose-response relationship of zalunfiban, a potent glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, in established murine models of thrombosis. While specific preclinical dose-response data for this compound in murine models is not extensively published, this document outlines detailed protocols for relevant thrombosis models and provides a framework for conducting such studies based on the known mechanism of action of GPIIb/IIIa inhibitors and available pharmacokinetic data for this compound in mice.

Introduction to this compound

This compound is a next-generation, subcutaneously administered GPIIb/IIIa inhibitor designed for rapid and potent antiplatelet effects.[1][2][3] By blocking the final common pathway of platelet aggregation, the binding of fibrinogen to the GPIIb/IIIa receptor, this compound has the potential to be a powerful antithrombotic agent.[1][3] Preclinical studies in mice have shown that this compound is rapidly absorbed after subcutaneous injection, reaching maximum plasma concentration in approximately 15 minutes, with a half-life of 0.4 to 0.6 hours.

Signaling Pathway of GPIIb/IIIa Inhibition

The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface. Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. This compound, as a GPIIb/IIIa antagonist, directly blocks this interaction.

Figure 1: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Murine Thrombosis Models for Evaluating this compound

Two widely used and well-characterized murine models of thrombosis are the Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model and the Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model. These models are suitable for evaluating the antithrombotic efficacy of GPIIb/IIIa inhibitors like this compound.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus. The primary endpoint is the time to vessel occlusion.

Experimental Workflow:

Figure 2: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

Detailed Protocol:

-

Animal Preparation:

-

Anesthetize male C57BL/6 mice (8-12 weeks old) with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, intraperitoneally).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

-

-

This compound Administration:

-

Administer this compound or vehicle control via subcutaneous injection at predetermined doses. Based on murine pharmacokinetic data, administration should occur approximately 15 minutes before injury induction to coincide with peak plasma concentrations.

-

-

Thrombosis Induction:

-

Place a small piece of filter paper (e.g., 1x2 mm) saturated with a freshly prepared solution of ferric chloride (e.g., 5-10% w/v in distilled water) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

After the exposure time, carefully remove the filter paper and rinse the artery with sterile saline.

-

-

Measurement of Thrombosis:

-

Immediately after injury, continuously monitor blood flow in the carotid artery using a Doppler flow probe placed just proximal to the site of injury.

-

The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow (e.g., <10% of baseline) for a specified duration (e.g., 2 minutes).

-

Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model

This model uses a focused laser beam to induce a precise and localized injury to the vessel wall, leading to platelet adhesion and aggregation. This model allows for real-time visualization and quantification of thrombus formation.

Experimental Workflow:

Figure 3: Experimental workflow for the laser-induced cremaster muscle arteriolar thrombosis model.

Detailed Protocol:

-

Animal Preparation:

-

Anesthetize male C57BL/6 mice (8-12 weeks old) as described above.

-

Make a small incision in the scrotum to exteriorize the cremaster muscle.

-

Carefully dissect the muscle and spread it over a custom-designed stage for intravital microscopy, ensuring continuous superfusion with warm saline.

-

-

This compound Administration and Platelet Labeling:

-

Administer a fluorescently labeled antibody against a platelet-specific marker (e.g., anti-CD41) via tail vein injection to visualize platelets.

-

Administer this compound or vehicle control via subcutaneous injection approximately 15 minutes prior to laser injury.

-

-

Thrombosis Induction:

-

Identify a suitable arteriole (e.g., 25-40 µm in diameter) within the cremaster muscle preparation.

-

Induce vascular injury by focusing a laser beam (e.g., from an argon or pulsed nitrogen laser) onto the vessel wall for a defined duration and intensity.

-

-

Measurement of Thrombosis:

-

Record the process of thrombus formation in real-time using a fluorescence microscope equipped with a high-speed camera.

-

Analyze the recorded images to quantify thrombus size (area or integrated fluorescence intensity) over time. Endpoints can include peak thrombus size, time to peak size, and thrombus stability (embolization events).

-

Hypothetical Dose-Response Study Design and Data Presentation

Table 1: Hypothetical Dose-Response of this compound in the FeCl₃-Induced Carotid Artery Thrombosis Model

| Treatment Group | Dose (mg/kg, s.c.) | n | Time to Occlusion (minutes, Mean ± SEM) | Occlusion Rate (%) |

| Vehicle | 0 | 10 | 12.5 ± 1.8 | 100 |

| This compound | 0.05 | 10 | ||

| This compound | 0.1 | 10 | ||

| This compound | 0.2 | 10 | ||

| Positive Control (e.g., Abciximab) | X | 10 |

Table 2: Hypothetical Dose-Response of this compound in the Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model

| Treatment Group | Dose (mg/kg, s.c.) | n | Peak Thrombus Size (µm², Mean ± SEM) | Time to Peak Thrombus (seconds, Mean ± SEM) | Thrombus Stability (Emboli/5 min, Mean ± SEM) |

| Vehicle | 0 | 10 | 2500 ± 350 | 180 ± 25 | 1.2 ± 0.3 |

| This compound | 0.05 | 10 | |||

| This compound | 0.1 | 10 | |||

| This compound | 0.2 | 10 | |||

| Positive Control (e.g., Eptifibatide) | Y | 10 |

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for researchers to investigate the dose-response effects of this compound in murine models of thrombosis. The FeCl₃ and laser-induced injury models are well-established and sensitive to antiplatelet agents. By carefully designing and executing these studies, valuable preclinical data can be generated to further characterize the antithrombotic profile of this compound and inform its clinical development.

References

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Zalunfiban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban is an investigational, next-generation glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor designed for rapid and potent antiplatelet effects.[1][2] By blocking the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, this compound effectively inhibits the clumping of platelets induced by all physiological agonists, including thrombin, adenosine diphosphate (ADP), and thromboxane A2.[3][4][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.

Principle of the Assay

Light Transmission Aggregometry (LTA) measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. A sample of PRP is stirred in a cuvette at 37°C between a light source and a photocell. Initially, the PRP is cloudy due to the suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP), platelets activate and aggregate, causing the PRP to become clearer. This increase in light transmission is recorded over time, generating an aggregation curve. The extent of inhibition by an antiplatelet agent like this compound is determined by comparing the aggregation response in the presence of the compound to a vehicle control.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| This compound | N/A | Prepare stock solutions in an appropriate solvent (e.g., saline). |

| Adenosine Diphosphate (ADP) | Chrono-Log, Hart Biologicals, or equivalent | Agonist for platelet aggregation. |

| Thrombin Receptor Activating Peptide (TRAP) | Chrono-Log, Hart Biologicals, or equivalent | Agonist for platelet aggregation. |

| 3.2% Sodium Citrate (0.109 M) | Standard laboratory supplier | Anticoagulant for blood collection. |

| Saline (0.9% NaCl) | Standard laboratory supplier | For dilutions and as a negative control. |

| Plastic blood collection tubes | Standard laboratory supplier | For venipuncture. |

| Plastic pipettes and centrifuge tubes | Standard laboratory supplier | For plasma and platelet handling. |

| Light Transmission Aggregometer | BioData PAP-8E, Stago TA-4V, or equivalent | |

| Calibrated pipettes | Standard laboratory supplier | |

| Centrifuge | Standard laboratory supplier | Capable of controlled temperature and variable speeds. |

| Water bath or heating block | Standard laboratory supplier | For maintaining 37°C. |

Experimental Protocol

Blood Collection and Handling

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10-14 days.

-

Use a 19-21 gauge needle for clean venipuncture to minimize platelet activation.

-

Discard the first 2-3 mL of blood to avoid contamination with tissue factors.

-

Collect blood into plastic tubes containing 3.2% sodium citrate anticoagulant in a 9:1 blood-to-anticoagulant ratio.

-

Keep the blood at room temperature (20-24°C) and process it within 4 hours of collection. Do not chill the samples, as this can activate platelets.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

The following centrifugation parameters are a general guideline and may require optimization based on the specific centrifuge and rotor used.

| Parameter | PRP Preparation | PPP Preparation |

| Centrifugation Speed | 150-200 x g | 1500-2500 x g |

| Centrifugation Time | 10-15 minutes | 10-15 minutes |

| Temperature | Room Temperature (~20°C) | Room Temperature |

| Brake | Off / Low | On |

Procedure:

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, avoiding the buffy coat layer, and transfer it to a capped plastic tube.

-

Store the PRP at room temperature.

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components.

-

Collect the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

Platelet Count Adjustment (Optional but Recommended)

-

Determine the platelet count in the PRP.

-

For optimal and reproducible results, it is recommended to adjust the platelet count to a standardized concentration, typically 250,000 platelets/µL, using autologous PPP.

In Vitro Platelet Aggregation Assay

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Pipette the required volume of PRP (typically 240-450 µL, depending on the aggregometer cuvettes) into the cuvettes.

-

Place a sterile stir bar into each cuvette.

-

Place the cuvettes into the heating wells of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.

-

Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline using a cuvette with PPP.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C with stirring.

-

Add the platelet agonist to initiate aggregation. The final volume of the agonist should not exceed 1/10th of the PRP volume.

-

Record the aggregation for at least 10 minutes.

Recommended Concentrations

| Compound | Working Concentrations | Notes |

| This compound | 0, 25, 75, and 150 ng/mL | These are clinically relevant concentrations. A wider dose-response curve can be generated as needed. |

| ADP | 2 - 20 µM | 20 µM is a commonly used concentration for inhibitor studies. Lower concentrations (e.g., 2-5 µM) can also be used. |

| TRAP | 10 - 50 µM | 20 µM is a commonly used concentration for inhibitor studies. |

Data Presentation and Analysis

The primary endpoints for LTA are maximal aggregation (%) and the primary slope of the aggregation curve.

| Treatment Group | Agonist | Maximal Aggregation (%) | Primary Slope | % Inhibition of Maximal Aggregation |

| Vehicle Control | ADP (20 µM) | [Insert Data] | [Insert Data] | 0% |

| This compound (25 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (75 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (150 ng/mL) | ADP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

| Vehicle Control | TRAP (20 µM) | [Insert Data] | [Insert Data] | 0% |

| This compound (25 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (75 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

| This compound (150 ng/mL) | TRAP (20 µM) | [Insert Data] | [Insert Data] | [Calculate] |

Calculation of % Inhibition: % Inhibition = [ (Maximal Aggregation of Vehicle - Maximal Aggregation of this compound) / Maximal Aggregation of Vehicle ] * 100

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro platelet aggregation assay with this compound.

Platelet Aggregation Signaling Pathway and Site of this compound Action

Caption: this compound blocks the final common pathway of platelet aggregation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. celecor.com [celecor.com]

- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Prepercutaneous coronary intervention this compound dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. About this compound - CeleCor Therapeutics [celecor.com]

Comparative Analysis of Subcutaneous vs. Intramuscular Administration of RUC-4 in Primates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of RUC-4, a novel αIIbβ3 antagonist, administered via subcutaneous (SC) and intramuscular (IM) routes in non-human primates. The data presented here has been compiled from peer-reviewed studies to guide further research and development of this potent antiplatelet agent.

Introduction

RUC-4 is a second-generation small-molecule platelet glycoprotein IIb/IIIa (integrin αIIbβ3) inhibitor designed for rapid and potent inhibition of platelet aggregation.[1] It is being developed for pre-hospital, first-point-of-medical-contact treatment of ST-segment elevation myocardial infarction (STEMI).[2][3] A key feature of RUC-4 is its unique mechanism of action; it locks the αIIbβ3 receptor in an inactive conformation without inducing the conformational changes that can lead to paradoxical platelet activation and thrombocytopenia seen with some earlier αIIbβ3 antagonists.[1][4] This document focuses on the comparative pharmacokinetics (PK) and pharmacodynamics (PD) of RUC-4 following subcutaneous and intramuscular administration in cynomolgus monkeys, providing critical data for selecting the optimal route for clinical development.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of RUC-4 following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration in non-human primates.

Table 1: Pharmacokinetic Parameters of RUC-4 in Non-Human Primates

| Parameter | Route | 1.0 mg/kg | 1.93 mg/kg | 3.86 mg/kg |

| Tmax (minutes) | IM | 5 | 5 | 5 |

| SC | 15 | 5 | 5 | |

| Cmax (µM) | IM | 1.1 ± 0.1 | 2.5 ± 0.6 | 4.8 ± 0.9 |

| SC | 0.5 ± 0.1 | 1.8 ± 0.1 | 3.5 ± 0.5 | |

| T½ (hours) | IM | 0.44 | 0.56 | 0.48 |

| SC | 0.28 | 0.44 | 0.47 | |

| Bioavailability (%) | IM | 120 | 79 | 88 |

| SC | 55 | 60 | 70 |

Data are presented as mean ± standard deviation where available.

Table 2: Pharmacodynamic Response of RUC-4 in Non-Human Primates

| Route & Dose | Time Point | Inhibition of ADP-Induced Platelet Aggregation |

| IM (1.0 mg/kg) | 15 minutes | Partial Inhibition |

| 30 minutes | Complete Inhibition | |

| 2 hours | Return towards normal aggregation | |

| IM (1.93 mg/kg) | 15 minutes | Complete Inhibition |

| 4.5 hours | Beginning to return to normal | |

| IM (3.86 mg/kg) | 15 minutes | Complete Inhibition |

| >4.5 hours | High-grade inhibition | |

| <24 hours | Return to normal |

Key Observations

-

Rapid Onset of Action : Both IM and SC administration of RUC-4 resulted in rapid, dose-dependent peak plasma concentrations, typically within 5 to 15 minutes.

-

Pharmacokinetics : The maximum concentration (Cmax) after IM dosing was consistently higher than after SC dosing. However, SC administration provided more sustained plasma concentrations between 30 and 120 minutes post-dose.

-

Bioavailability : The bioavailability of RUC-4 administered via IM and SC routes ranged from 60% to 88% at doses of 1.93 and 3.86 mg/kg. There was greater variability in bioavailability at the 1.0 mg/kg dose.

-

Pharmacodynamics : Intramuscular administration of RUC-4 in non-human primates led to high-grade inhibition of platelet aggregation (>80%) within 15-30 minutes, with a dose-dependent duration of action lasting from approximately 2 to over 4.5 hours.

Experimental Protocols

Animal Model

The studies were conducted in male cynomolgus monkeys (Macaca fascicularis), a relevant non-human primate model for preclinical cardiovascular research. All animal procedures were performed in accordance with institutional guidelines.

RUC-4 Administration Protocol

-

Formulation : RUC-4 was dissolved in a suitable vehicle for injection.

-

Dosing : Animals received RUC-4 at doses of 1.0, 1.93, and 3.86 mg/kg via IV, IM, or SC routes.

-

Administration Sites :

-

Intramuscular (IM) : Injection was administered into a major muscle group.

-

Subcutaneous (SC) : Injection was administered into the subcutaneous tissue.

-

Intravenous (IV) : Injection was administered via a catheterized vein for bioavailability comparison.

-

Pharmacokinetic (PK) Analysis Protocol

-

Blood Sampling : Blood samples were collected pre-dose and at specified time points post-administration.

-

Sample Processing : Whole blood was collected into tubes containing an appropriate anticoagulant.

-

Bioanalysis : RUC-4 concentrations in whole blood were determined using a validated analytical method (e.g., liquid chromatography-mass spectrometry).

-

Data Analysis : PK parameters including Tmax, Cmax, T½, and bioavailability were calculated using standard non-compartmental analysis.

Pharmacodynamic (PD) - Platelet Aggregation Assay Protocol

-

Blood Sampling : Blood samples for platelet aggregation studies were collected at specified time points.

-

Agonist : Adenosine diphosphate (ADP) at a concentration of 5 µM was used to induce platelet aggregation.

-

Assay : Platelet aggregation was measured in duplicate using light transmission aggregometry.

-

Data Analysis : The percentage inhibition of the initial slope of ADP-induced platelet aggregation was calculated relative to pre-dose values. Greater than 80% inhibition was considered high-grade.

Visualizations

Signaling Pathway of RUC-4

Caption: RUC-4 Mechanism of Action on Platelet αIIbβ3 Receptor.

Experimental Workflow

Caption: Experimental Workflow for RUC-4 Primate Studies.

Conclusion